Cytotoxicity of N1‑(2‑Fluorobenzyl)‑DACH Platinum(II) Complex 2a vs. Cisplatin and Oxaliplatin in Gastric Cancer and Cisplatin‑Resistant Cell Lines
Complex 2a, cis‑dichloro[(1R,2R)-N1-(2-fluorobenzyl)-1,2-diaminocyclohexane-N,N′]platinum(II), derived directly from the target compound, showed an IC₅₀ of 0.19 ± 0.01 μM against SGC7901 gastric cancer cells, compared with 7.15 ± 0.64 μM for cisplatin and 0.70 ± 0.04 μM for oxaliplatin . Against the cisplatin‑resistant SGC7901/CDDP subline, complex 2a exhibited an IC₅₀ of 1.35 ± 0.12 μM (RF = 1.39), versus cisplatin at 11.59 ± 1.01 μM (RF = 1.62) and oxaliplatin at 6.49 ± 0.32 μM (RF = 9.27) . This represents a ~8.6‑fold improvement in potency over cisplatin in the resistant line.
| Evidence Dimension | In vitro cytotoxicity (IC₅₀) against cisplatin‑sensitive and cisplatin‑resistant gastric cancer cell lines |
|---|---|
| Target Compound Data | Complex 2a: SGC7901 IC₅₀ = 0.19 ± 0.01 μM; SGC7901/CDDP IC₅₀ = 1.35 ± 0.12 μM; Resistance Factor (RF) = 1.39 |
| Comparator Or Baseline | Cisplatin: SGC7901 IC₅₀ = 7.15 ± 0.64 μM, SGC7901/CDDP IC₅₀ = 11.59 ± 1.01 μM, RF = 1.62; Oxaliplatin: SGC7901 IC₅₀ = 0.70 ± 0.04 μM, SGC7901/CDDP IC₅₀ = 6.49 ± 0.32 μM, RF = 9.27 |
| Quantified Difference | Complex 2a is ~37.6‑fold more potent than cisplatin and ~3.7‑fold more potent than oxaliplatin in SGC7901; in the resistant line, ~8.6‑fold more potent than cisplatin and ~4.8‑fold more potent than oxaliplatin |
| Conditions | MTT assay, 72 h drug exposure, human gastric cancer SGC7901 and cisplatin‑resistant SGC7901/CDDP cell lines; values are mean ± SD of three independent experiments |
Why This Matters
Demonstrates that the rigid benzyl‑derived steric hindrance imparts a unique ability to retain potency against cisplatin‑resistant cancer cells, a property not shared by the parent DACH carrier ligand of oxaliplatin, making this ligand scaffold valuable for next‑generation platinum drug development.
